1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one
Overview
Description
1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, a sulfanyl group, and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one typically involves multiple steps. One common approach is to start with the triazine ring formation, followed by the introduction of the amino and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in an amino group.
Scientific Research Applications
1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share some structural similarities and are known for their pharmacological properties.
Sulfonamides: These compounds contain a sulfonamide group and are widely used in medicinal chemistry.
Aminopyrimidines: These compounds feature an amino group attached to a pyrimidine ring and have various biological activities.
Uniqueness
1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo multiple types of chemical reactions and its versatility in different fields make it a valuable compound for further study.
Properties
IUPAC Name |
1-[4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfanylpropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-3-6-15(7-4-12)29-11-14(27)10-18-24-19(22)26-20(25-18)23-16-9-13(21)5-8-17(16)28-2/h3-9H,10-11H2,1-2H3,(H3,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNQYKLUQUDLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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